molecular formula C6H8N2O3 B13220752 Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate

Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate

Cat. No.: B13220752
M. Wt: 156.14 g/mol
InChI Key: MNNIUIPOXMOTOB-UHFFFAOYSA-N
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Description

Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroxylamine hydrochloride with a suitable diketone or keto-ester in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like methanol or tetrahydrofuran at elevated temperatures to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as Cu(I) or Ru(II) may be employed to improve the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The amino and carboxylate groups can participate in nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the oxazole ring .

Scientific Research Applications

Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C6H8N2O3/c1-10-6(9)5-4(2-7)11-3-8-5/h3H,2,7H2,1H3

InChI Key

MNNIUIPOXMOTOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC=N1)CN

Origin of Product

United States

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